REACTION_CXSMILES
|
C(N(CC)CC)C.O1CCCC1.[NH2:13][CH:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1.C(N1[C:36](=[O:37])[C:35]2=[CH:38][CH:39]=[CH:40][CH:41]=[C:34]2[C:33]1=[O:42])(OCC)=O>O>[C:23]([O:22][C:20]([N:17]1[CH2:16][CH2:15][CH:14]([N:13]2[C:36](=[O:37])[C:35]3[C:34](=[CH:41][CH:40]=[CH:39][CH:38]=3)[C:33]2=[O:42])[CH2:19][CH2:18]1)=[O:21])([CH3:26])([CH3:25])[CH3:24]
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
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C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed with an aqueous saturated sodium bicarbonate solution, water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
crystals were collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |